molecular formula C17H17NO3 B1252093 Sparsiflorine CAS No. 2128-61-2

Sparsiflorine

Cat. No.: B1252093
CAS No.: 2128-61-2
M. Wt: 283.32 g/mol
InChI Key: LTCVKUADFIKXMF-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sparsiflorine is a natural product found in Monodora junodii, Croton bonplandianus, and Monodora tenuifolia with data available.

Scientific Research Applications

Bioactive Constituents and Enzyme Inhibition

Sparsiflorine, identified from Croton sparsiflorus, exhibits significant enzyme inhibition activity. It has shown remarkable inhibition effects in xanthine oxidase and acetylcholine esterase assays, indicating potential uses in treating diseases like rheumatism, gout, and possibly neurodegenerative diseases due to its potent radical scavenging properties (Shahwar et al., 2015).

Biosynthesis

The biosynthesis of this compound in Croton sparsiflorus has been studied, showing that tyrosine and coclaurine are precursors of this alkaloid. Understanding its biosynthetic pathways can aid in the exploration of its pharmacological potential and the development of synthetic methods for its production (Bhakuni et al., 1974).

Haemostatic Effects

Research into the latex of Croton sparsiflorus, which contains this compound, has demonstrated its role in homeostasis, especially in blood clotting. This suggests a potential application of this compound in developing treatments for bleeding disorders (Kamaraj et al., 2018).

Anti-Inflammatory and Anti-Pyretic Activity

This compound, as a component of Croton sparsiflorus, has been evaluated for its anti-inflammatory and anti-pyretic effects. Such properties make it a candidate for developing treatments for conditions involving inflammation and fever (Kumar et al., 2010).

Alkaloid Composition and Hypotensive Properties

This compound is among several alkaloids isolated from Croton sparsiflorus, with research indicating its potential as a hypotensive agent. This highlights its potential therapeutic application in managing blood pressure (Bhakuni et al., 1970).

Properties

CAS No.

2128-61-2

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

(6aS)-2-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,10-diol

InChI

InChI=1S/C17H17NO3/c1-21-14-7-10-4-5-18-13-6-9-2-3-11(19)8-12(9)16(15(10)13)17(14)20/h2-3,7-8,13,18-20H,4-6H2,1H3/t13-/m0/s1

InChI Key

LTCVKUADFIKXMF-ZDUSSCGKSA-N

Isomeric SMILES

COC1=C(C2=C3[C@H](CC4=C2C=C(C=C4)O)NCCC3=C1)O

SMILES

COC1=C(C2=C3C(CC4=C2C=C(C=C4)O)NCCC3=C1)O

Canonical SMILES

COC1=C(C2=C3C(CC4=C2C=C(C=C4)O)NCCC3=C1)O

Synonyms

sparsiflorine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sparsiflorine
Reactant of Route 2
Sparsiflorine
Reactant of Route 3
Sparsiflorine
Reactant of Route 4
Sparsiflorine
Reactant of Route 5
Sparsiflorine
Reactant of Route 6
Sparsiflorine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.